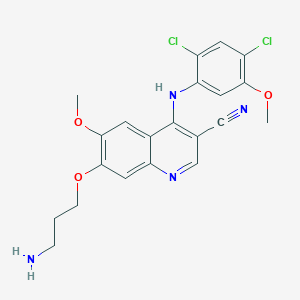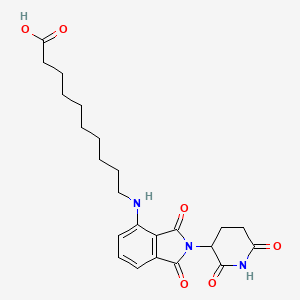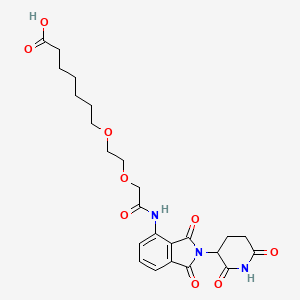
Mono-fmoc-cystamine
Descripción general
Descripción
Mono-fmoc-cystamine is a useful research compound. Its molecular formula is C19H22N2O2S2 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mono-fmoc-cystamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mono-fmoc-cystamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Research : Mono-fmoc-cystamine is utilized as a bi-functionalized derivative of α-cyclodextrin, functionalized with bradykinin and/or sulfonamides, for potential use as a targeting agent in cancer cell lines (Stephenson, Wolber, Plieger, & Harding, 2016).
Drug Design and Discovery : It plays a role in drug design, with human flavin-containing monooxygenases (FMO) oxygenating chemicals and drugs. This is advantageous in minimizing potential adverse drug-drug interactions (Cashman & Zhang, 2006).
HIV Treatment : Cystamine, a related compound, shows potential in limiting HIV-1 replication in monocytes/macrophages and lymphocytes, suggesting its use in the treatment of pediatric HIV-1 infection and acquired immunodeficiency syndrome (Ho, Kaufman, Song, Cutillii, & Douglas, 1996).
Neurodegenerative Disease Research : Cystamine and cysteamine have shown neuroprotective potential and significant benefits in models of Huntington's disease, suggesting their potential in treating neurodegenerative diseases (Gibrat & Cicchetti, 2011).
Synthesis of Nucleic Acid Monomers : The synthesis of N-Boc and N-Fmoc dipeptoids with nucleobase residues is useful for synthesizing N-Boc and N-Fmoc nucleic acid monomers (Wu, Xu, Liu, & Jin, 2001).
Biocatalysis and Metabolic Studies : Human FMO5 exhibits atypical in vitro activity as a Baeyer-Villiger mono-oxygenase on a broad range of substrates, revealing new perspectives in human oxidative metabolism (Fiorentini et al., 2016).
Organogelator Synthesis : Mono-substituted cyclo(L-Lys-L-Lys)s, which include fmoc-protected compounds, serve as organogelators forming stable thermo-reversible organogels in various solvents (Qianying et al., 2016).
HPLC Purification in Biochemistry : Fmoc-protected PNA monomers can be synthesized and used for HPLC purification, highlighting its utility in biochemical applications (Thomson et al., 1995).
Pediatric Pharmacology : Developmental variations in the metabolic capacity of FMO3 in childhood can be observed using trimethylamine N-oxygenation as a probe reaction, indicating the importance of understanding FMO3 function in pediatric pharmacology (Shimizu et al., 2011).
Peptide Synthesis : High-yield production of biologically active mono-PEGylated peptides by site-specific PEGylation showcases the application of mono-substituted compounds in peptide synthesis (Youn, Na, & Lee, 2007).
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c20-9-11-24-25-12-10-21-19(22)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13,20H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPYLTNGEHLYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mono-fmoc-cystamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-aminoethyldisulfanyl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B8147313.png)
![N-(4-Hydroxyphenethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B8147317.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]pentanamide](/img/structure/B8147323.png)

![(4S,5R)-3-[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B8147334.png)


![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B8147362.png)
![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B8147365.png)
![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-[2-(4-aminophenyl)ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B8147372.png)
![2-[Bis[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]acetic acid](/img/structure/B8147387.png)
![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-[2-[(2-aminoethyl)dithio]ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-](/img/structure/B8147390.png)
![9H-fluoren-9-ylmethyl N-[2-(2-hydroxyethyldisulfanyl)ethyl]carbamate](/img/structure/B8147392.png)
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B8147393.png)